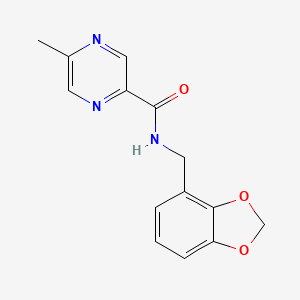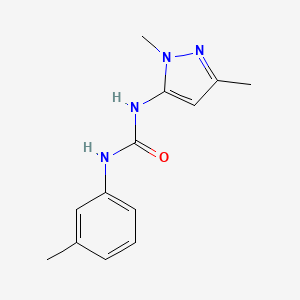
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea, also known as DPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPU is a urea derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is not fully understood. However, studies have suggested that 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In vivo studies have shown that 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea exhibits low toxicity and is well-tolerated, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the significant advantages of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is its low toxicity and high selectivity towards cancer cells. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the treatment of cancer. However, one of the limitations of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is its low solubility in water, which makes it difficult to administer orally. This limitation can be overcome by developing new formulations or delivery methods.
将来の方向性
There are several future directions for the research and development of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea. One of the potential directions is the development of new formulations or delivery methods that can improve the solubility and bioavailability of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea. Another potential direction is the investigation of the synergistic effects of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea with other anti-cancer or anti-inflammatory agents. Furthermore, the molecular mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea, also known as 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been found to exhibit anti-inflammatory and anti-cancer properties and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the molecular mechanism of action of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea and to develop new formulations or delivery methods that can improve its solubility and bioavailability.
合成法
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-methylbenzoyl chloride with 2,5-dimethylpyrazole in the presence of triethylamine to obtain 1-(2,5-dimethylpyrazol-3-yl)-3-(3-methylphenyl)prop-2-en-1-one. The second step involves the reaction of the obtained compound with N,N-dimethylformamide dimethyl acetal in the presence of chlorotrimethylsilane to obtain the final product, 1-(2,5-dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea.
科学的研究の応用
1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields. One of the significant applications of 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea is in the field of medicine. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has been reported to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,5-Dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-5-4-6-11(7-9)14-13(18)15-12-8-10(2)16-17(12)3/h4-8H,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDBLRZYGFPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

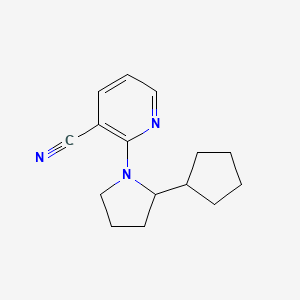
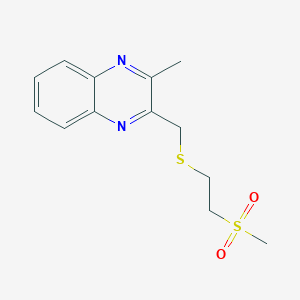
![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)

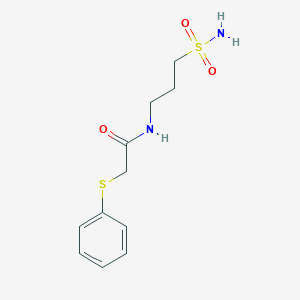
![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)
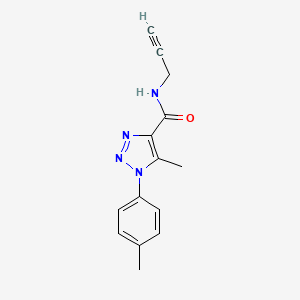


![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
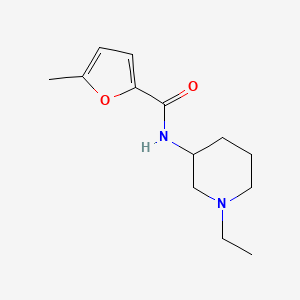
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
